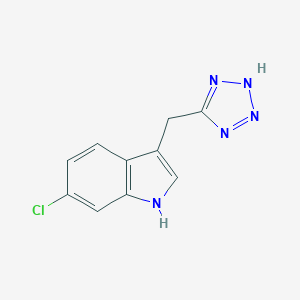

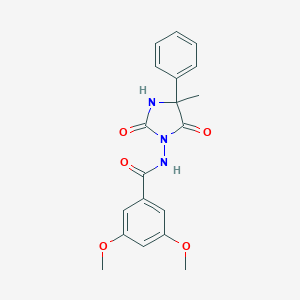

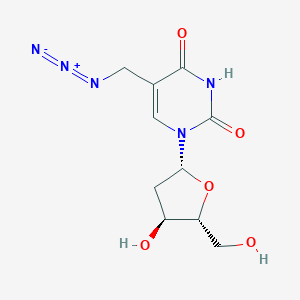

6-chloro-3-(2H-tetrazol-5-ylmethyl)-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Cl-iMT is a selective ligand of the Transport Inhibitor Resistant 1 (TIR1).

Wissenschaftliche Forschungsanwendungen

HIV-1 Inhibition

6-Chloro-3-(2H-tetrazol-5-ylmethyl)-1H-indole derivatives have been studied for their potential in inhibiting HIV-1 attachment. A study demonstrated that these compounds, especially the tetrazole-containing derivative, were potent inhibitors, although they had issues with oral bioavailability. Alterations to the tetrazole moiety were explored to enhance plasma concentration, with some success in increasing the bioavailability of the compound in rats (Yeung et al., 2013).

Antimicrobial Activity

Indole derivatives with a tetrazol-5-ylmethyl group have shown notable antimicrobial activity. A study synthesized new derivatives and tested them against various bacteria and fungi. Certain compounds exhibited potent antibacterial and antifungal activities, comparable to standard treatments (El-Sayed et al., 2011).

Luminescence Analysis in Anti-Inflammatory Agents

The luminescence properties of anti-inflammatory agents, including those with a 6-chloro-1,2,3,4-tetrahydrocarbazole structure, were studied. This research developed assays for these compounds based on luminescence, indicating potential for diagnostic or analytical applications in medicine (Strojny & de Silva, 1975).

Synthesis of Tetrazoles from Amino Acids

Research on the synthesis of tetrazoles from amino acids has included indole derivatives. The study aimed at creating an efficient and greener method for synthesizing these heterocycles, which have broad biological properties, including antibacterial, anticancer, and anti-inflammatory activities (Khorramabadi et al., 2020).

Photosystem II Inhibition

Indole derivatives have been synthesized and evaluated for their ability to inhibit photosystem II, a key component in the photosynthesis process. This research indicates potential applications in developing herbicides or studying the mechanisms of plant growth and development (Souza et al., 2020).

Synthesis and Biological Evaluation of Oxadiazole Derivatives

The synthesis and biological evaluation of oxadiazole derivatives containing the indole moiety bearing-tetrazole have been conducted. These compounds showed antimicrobial activity, highlighting the potential of these derivatives in therapeutic applications (Muralikrishna et al., 2014).

Eigenschaften

Produktname |

6-chloro-3-(2H-tetrazol-5-ylmethyl)-1H-indole |

|---|---|

Molekularformel |

C10H8ClN5 |

Molekulargewicht |

233.66 g/mol |

IUPAC-Name |

6-chloro-3-(2H-tetrazol-5-ylmethyl)-1H-indole |

InChI |

InChI=1S/C10H8ClN5/c11-7-1-2-8-6(5-12-9(8)4-7)3-10-13-15-16-14-10/h1-2,4-5,12H,3H2,(H,13,14,15,16) |

InChI-Schlüssel |

WEJKQYQRWCLSOP-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Cl)NC=C2CC3=NNN=N3 |

Kanonische SMILES |

C1=CC2=C(C=C1Cl)NC=C2CC3=NNN=N3 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

6-Cl-iMT; 6-Chloroindole-3-ylmerhyltetrazole |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide](/img/structure/B516648.png)

![{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B517159.png)

![3-Cylcohexylpropanoic acid [(S)-2-(3,5-difluorophenyl)-1-((3S,9S,13S,15R,19S,22S)-15,19-Dimethyl-2,8,12,18,21-pentaoxo-11-oxa-1,7,17,20-tetraaza-tetracyclo[20.4.0.03,7.013,17] hexacos-9-ylcarbamoyl)-ethyl]-amide](/img/structure/B517251.png)

![N-[N-(2-Heptenoyl)-3,5-difluoro-L-phenylalanyl]cyclo(Ser*-Pro-L-Pip-Ala-4beta-methyl-Pro-)](/img/structure/B517253.png)

![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]-2,6-difluorobenzoic acid](/img/structure/B517562.png)

![4-[5-[1-(2-Methyl-3-phenylallyl)-1H-1,2,3-triazole-4-yl]pentyl]-1H-imidazole-2-amine](/img/structure/B519009.png)